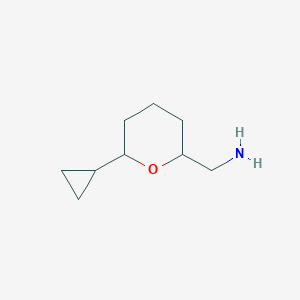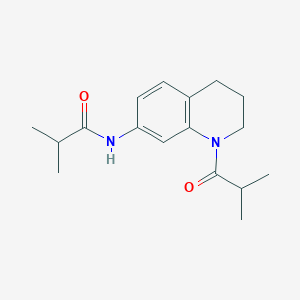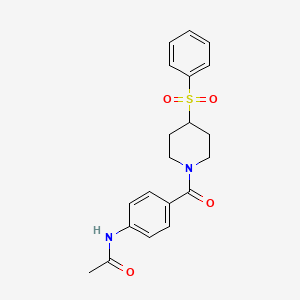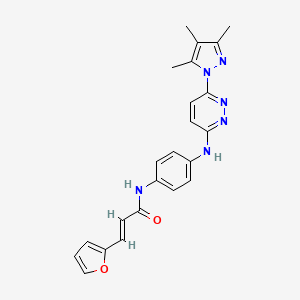![molecular formula C14H14ClNO B2852970 (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 54529-43-0](/img/structure/B2852970.png)
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, commonly known as 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one, is an important organic compound used in a variety of scientific and industrial applications. It is a colorless solid with a molecular formula of C9H11ClO and a molecular weight of 174.63 g/mol. It is a highly reactive compound with a wide range of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a pharmaceutical intermediate.
Scientific Research Applications
4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one is widely used in scientific research as a reagent for organic synthesis and as a catalyst for the production of polymers. It has also been used as a model compound for the study of reaction mechanisms and as a building block for drug design.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one is not well understood. However, it is believed to involve a combination of nucleophilic addition and elimination reactions. In nucleophilic addition reactions, the compound acts as a nucleophile, attacking the electrophilic carbon of the substrate. In elimination reactions, the compound acts as a base, removing a proton from the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one are not well understood. However, it is believed to have antimicrobial activity and may be useful in the treatment of certain infections. It is also believed to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. The main limitation of using this compound in laboratory experiments is its instability. It is also sensitive to light and air and must be stored in a cool, dark place.
Future Directions
Future research on 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one should focus on its potential applications in drug design and the development of new synthetic routes for the production of polymers. Additionally, further research should be conducted to investigate the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further research should be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one can be synthesized through the reaction of 4-chlorobenzaldehyde and 1-azabicyclo[2.2.2]octan-3-one. The reaction is carried out in a two-phase system with aqueous sodium hydroxide and ethyl acetate as the solvent. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as potassium carbonate. The reaction is complete when the desired product is obtained in high yield.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves the condensation of 4-chlorobenzaldehyde with 3-aminobicyclo[2.2.2]octan-2-one in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-aminobicyclo[2.2.2]octan-2-one", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 3-aminobicyclo[2.2.2]octan-2-one (1.1 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until TLC analysis indicates complete conversion of the starting materials.", "Step 4: Cool the reaction mixture to room temperature and filter off any solid precipitate.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system such as hexane/ethyl acetate to obtain the pure product as a yellow solid." ] } | |
| 54529-43-0 | |
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H14ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2/b13-9+ |
InChI Key |
KHICWBBWZMQJKM-UKTHLTGXSA-N |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)Cl |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)

![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)



![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)



